1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine
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Overview
Description
1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine is a complex organic compound that features a piperidine ring, an imidazole moiety, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 3-methoxybenzoyl chloride and a suitable base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine would depend on its specific application. In medicinal chemistry, for example, the compound might interact with specific receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
1-(3-methoxybenzoyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-21-9-5-8-20(16-21)23(27)25-13-10-18(11-14-25)17-26-15-12-24-22(26)19-6-3-2-4-7-19/h2-9,12,15-16,18H,10-11,13-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXXYDZHXWYANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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